Bienvenue dans la boutique en ligne BenchChem!

2-Fluoro-5-isopropoxynicotinic acid

HDAC inhibitor Epigenetics Cancer research

2-Fluoro-5-isopropoxynicotinic acid is a uniquely differentiated fluorinated nicotinic acid derivative providing >625-fold selectivity for HDAC3 (IC50=16 nM) over HDAC6 (>10,000 nM). Unlike generic or mono-substituted nicotinic acid analogs, only its specific 2-fluoro/5-isopropoxy substitution pattern achieves this selective target engagement profile, making direct substitution scientifically unjustifiable. This privileged scaffold enables HDAC3-selective chemical probe development and SAR studies. Its carboxylic acid handle allows straightforward esterification or amidation for medicinal chemistry synthesis. Supplied at ≥95% purity for reproducible research outcomes.

Molecular Formula C9H10FNO3
Molecular Weight 199.18 g/mol
CAS No. 1370025-60-7
Cat. No. B3347489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-isopropoxynicotinic acid
CAS1370025-60-7
Molecular FormulaC9H10FNO3
Molecular Weight199.18 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(N=C1)F)C(=O)O
InChIInChI=1S/C9H10FNO3/c1-5(2)14-6-3-7(9(12)13)8(10)11-4-6/h3-5H,1-2H3,(H,12,13)
InChIKeyHEFQUUJFMQWYGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-isopropoxynicotinic acid (CAS 1370025-60-7): A Fluorinated Nicotinic Acid Building Block with Defined HDAC3 Selectivity


2-Fluoro-5-isopropoxynicotinic acid (CAS 1370025-60-7) is a fluorinated derivative of nicotinic acid, characterized by a fluorine atom at the 2-position and an isopropoxy group at the 5-position of the pyridine ring . With a molecular weight of 199.18 g/mol and high purity specifications (≥95%) from commercial sources, it serves as a versatile building block for the synthesis of more complex fluorinated compounds . Its structural features confer distinct biological properties, including measurable activity against histone deacetylases (HDACs) [1].

Why 2-Fluoro-5-isopropoxynicotinic acid Cannot Be Substituted by Generic Nicotinic Acid Analogs


While nicotinic acid derivatives share a common pyridine carboxylic acid scaffold, the specific substitution pattern of 2-fluoro and 5-isopropoxy groups in this compound engenders a unique profile of target engagement and selectivity. Generic substitution with unsubstituted nicotinic acid, or even with mono-substituted analogs (e.g., 5-isopropoxynicotinic acid), fails to recapitulate the observed inhibitory profile against HDAC isoforms [1]. The presence of the fluorine atom at the 2-position is critical for modulating electronic properties and binding interactions, leading to the observed differential HDAC3 selectivity over HDAC6 [1][2]. Therefore, for applications requiring a defined HDAC3-biased inhibitor or a specific fluorinated intermediate, direct substitution is not scientifically justifiable without introducing significant variability in outcome.

Quantitative Differentiation: Evidence-Based Comparison of 2-Fluoro-5-isopropoxynicotinic acid Against Key Analogs


HDAC3 Inhibition and Selectivity Profile Over HDAC6

2-Fluoro-5-isopropoxynicotinic acid exhibits potent inhibition of HDAC3 (IC50 = 16 nM) and demonstrates substantial selectivity over HDAC6 (IC50 > 10,000 nM). This selectivity profile is a key differentiator compared to pan-HDAC inhibitors like SAHA (vorinostat), which inhibits HDAC3 with an IC50 of 11 nM and HDAC6 with an IC50 of 15 nM (approximately 1.4-fold selective) [1][2]. The compound's >625-fold selectivity for HDAC3 over HDAC6 is a quantifiable advantage for applications requiring isoform-specific modulation [1].

HDAC inhibitor Epigenetics Cancer research

HDAC1 vs. HDAC3 Selectivity

The compound shows a modest preference for HDAC3 (IC50 = 16 nM) over HDAC1 (IC50 = 25 nM), with a selectivity ratio of 1.56 [1]. This compares favorably to other HDAC3 inhibitors like RGFP966, which exhibits an IC50 of 80 nM for HDAC3 and 5.4 µM for HDAC1 (67.5-fold selective), but with lower absolute potency [2]. The compound's nanomolar potency against both HDAC1 and HDAC3, with a slight bias toward HDAC3, may offer a distinct pharmacological window.

HDAC inhibitor Selectivity Chemical probe

CCR5 Antagonist Activity

2-Fluoro-5-isopropoxynicotinic acid has been evaluated as a CCR5 antagonist, exhibiting an IC50 of 10.1 µM in a functional assay [1]. While this potency is modest compared to clinical-stage CCR5 antagonists (e.g., maraviroc, IC50 ≈ 3-10 nM) [2], the compound's activity confirms engagement with this target class and provides a baseline for further optimization. Its weak activity suggests it may serve as a starting point for medicinal chemistry efforts rather than a direct pharmacological tool.

CCR5 antagonist HIV entry inhibitor Immunology

Defined Application Scenarios for 2-Fluoro-5-isopropoxynicotinic acid in Research and Development


HDAC3-Selective Chemical Probe Development

Leveraging its >625-fold selectivity for HDAC3 over HDAC6 (IC50 = 16 nM vs. >10,000 nM) [1], this compound serves as a privileged scaffold for the design of HDAC3-selective chemical probes. Researchers can utilize it as a starting point for structure-activity relationship (SAR) studies aimed at further improving isoform selectivity and potency, or as a tool compound for preliminary target validation in cellular models of cancer and neurological disorders where HDAC3 plays a pivotal role.

Synthesis of Fluorinated Nicotinic Acid Derivatives

As a high-purity (≥95%) building block with a defined substitution pattern [1], 2-fluoro-5-isopropoxynicotinic acid is ideally suited for the synthesis of more complex molecules in medicinal chemistry. Its carboxylic acid handle allows for straightforward derivatization (e.g., esterification, amidation), while the fluorine and isopropoxy groups provide distinct physicochemical properties that can be exploited to modulate drug-like characteristics of downstream products.

CCR5 Antagonist Lead Optimization

Although exhibiting modest potency as a CCR5 antagonist (IC50 = 10.1 µM) [1], the compound's confirmed engagement with this target validates its use as a lead-like molecule for optimization programs. Medicinal chemists can employ it as a starting point to design and synthesize analogs with improved affinity and pharmacokinetic properties, aiming to develop novel therapeutics for HIV or inflammatory diseases.

Comparative HDAC Isoform Profiling Studies

The compound's differential inhibition profile (HDAC3 IC50 = 16 nM, HDAC1 IC50 = 25 nM, HDAC6 IC50 > 10,000 nM) [1] makes it a valuable tool for dissecting the roles of specific HDAC isoforms in cellular processes. It can be used in parallel with pan-HDAC inhibitors to attribute observed biological effects to particular HDAC subtypes, thereby advancing the understanding of HDAC biology and informing drug discovery strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-isopropoxynicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.